molecular formula C7H6F3NO B1459746 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol CAS No. 1824012-53-4

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol

Cat. No.: B1459746
CAS No.: 1824012-53-4
M. Wt: 177.12 g/mol
InChI Key: BNABAIMEIWVYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of fluorine atoms, which impart distinct physical and chemical properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . This process results in the formation of fluorinated pyridines, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of high-purity starting materials and controlled reaction conditions ensures the efficient and safe production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, carboxylic acids, and amines, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. These interactions can lead to various biological effects, making the compound valuable for research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid
  • 2-Chloro-5-fluoropyrimidine
  • 2-Fluoro-5-fluoroalkoxypyridines

Uniqueness

Compared to similar compounds, 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol stands out due to its specific structural features and the presence of both fluorine and hydroxyl groups.

Properties

IUPAC Name

2,2-difluoro-2-(5-fluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNABAIMEIWVYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol
Reactant of Route 3
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol
Reactant of Route 4
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol
Reactant of Route 6
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.